![molecular formula C8H7NO2 B12880417 8H-5,8-Methano[1,3]oxazolo[3,2-d][1,4]oxazepine CAS No. 767322-17-8](/img/structure/B12880417.png)
8H-5,8-Methano[1,3]oxazolo[3,2-d][1,4]oxazepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8H-5,8-Methanooxazolo[3,2-d][1,4]oxazepine: is a heterocyclic compound that features a fused ring system combining oxazole and oxazepine structures
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8H-5,8-Methanooxazolo[3,2-d][1,4]oxazepine typically involves cyclocondensation reactions. One common method includes the reaction of substituted 2-aminophenols with substituted 2-halobenzaldehydes under basic conditions. This reaction can be facilitated by microwave irradiation, which significantly reduces the reaction time and improves yields .
Industrial Production Methods: Industrial production methods for 8H-5,8-Methanooxazolo[3,2-d][1,4]oxazepine are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that similar conditions could be adapted for larger-scale production.
Chemical Reactions Analysis
Types of Reactions: 8H-5,8-Methanooxazolo[3,2-d][1,4]oxazepine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at positions where halogen atoms are present.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, 8H-5,8-Methanooxazolo[3,2-d][1,4]oxazepine is used as a building block for the synthesis of more complex molecules. Its unique ring structure makes it a valuable intermediate in organic synthesis.
Biology and Medicine: The compound has potential applications in medicinal chemistry due to its ability to interact with biological targets. It may be explored for its pharmacological properties, including potential anti-inflammatory, antimicrobial, or anticancer activities.
Industry: In the industrial sector, 8H-5,8-Methanooxazolo[3,2-d][1,4]oxazepine could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 8H-5,8-Methanooxazolo[3,2-d][1,4]oxazepine is not fully understood. it is believed to interact with molecular targets through its heterocyclic ring system. This interaction may involve binding to enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the specific pathways and molecular targets involved.
Comparison with Similar Compounds
Dibenzo[b,f][1,4]oxazepine: This compound shares a similar oxazepine ring structure but differs in its substitution pattern and overall molecular framework.
Dibenzo[b,e][1,4]oxazepine: Another isomeric form with different pharmacological properties and applications.
Uniqueness: 8H-5,8-Methanooxazolo[3,2-d][1,4]oxazepine is unique due to its fused ring system that combines oxazole and oxazepine structures. This unique arrangement imparts distinct chemical properties and potential biological activities that are not observed in its similar counterparts.
Properties
CAS No. |
767322-17-8 |
|---|---|
Molecular Formula |
C8H7NO2 |
Molecular Weight |
149.15 g/mol |
IUPAC Name |
5,9-dioxa-2-azatricyclo[6.2.1.02,6]undeca-1(10),3,6-triene |
InChI |
InChI=1S/C8H7NO2/c1-2-10-8-4-7-3-6(5-11-7)9(1)8/h1-2,4-5,7H,3H2 |
InChI Key |
HAQIGYPWXZYUKN-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C=C3N(C1=CO2)C=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





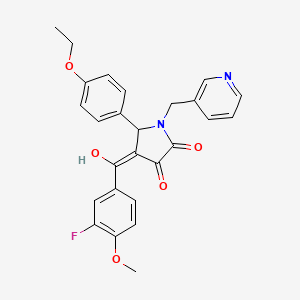
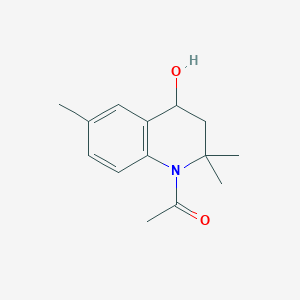
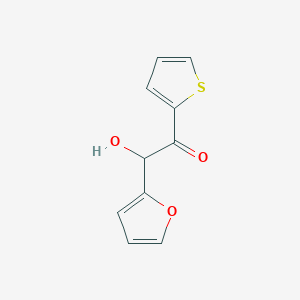
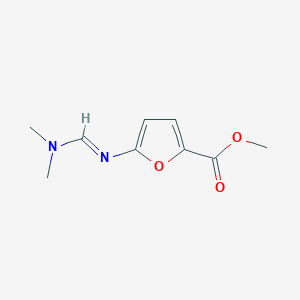

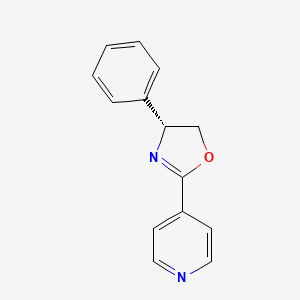
![(4Z)-4-[(2,6-dimethoxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B12880382.png)
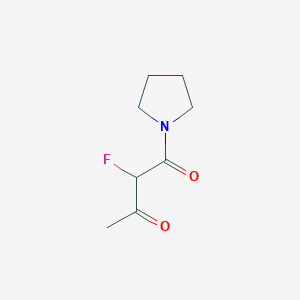
![Bis[o-(N-ethylformimidoyl)phenolato]palladium](/img/structure/B12880400.png)

![3-Isopropyl-1,2,4,5-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B12880419.png)
